N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 2,5-Dimethyl groups on the pyrimidine ring.
- 3-Phenyl substituent on the pyrazole moiety.
Properties
Molecular Formula |
C21H19ClN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4/c1-13-9-10-17(12-18(13)22)24-19-11-14(2)23-21-20(15(3)25-26(19)21)16-7-5-4-6-8-16/h4-12,24H,1-3H3 |
InChI Key |
MGDZSLLDFNZPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chloro-4-methylphenylhydrazine and 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Modifications in the Amine Substituent
The amine group at the 7-position significantly influences pharmacological properties. Key analogues include:
Key Observations :
Variations in Aromatic Substituents
Substituents on the pyrazole and pyrimidine rings modulate solubility and target engagement:
Key Observations :
Core Heterocycle Modifications
Replacing the pyrazole ring with triazole or purine systems alters pharmacokinetics:
Key Observations :
- Triazolo[1,5-a]pyrimidines (e.g., compound 96) exhibit potent antimalarial activity due to enhanced metabolic stability .
- Pyrazolo[4,3-d]pyrimidines (e.g., 35a) show cytotoxicity, likely via kinase inhibition .
Structure–Activity Relationship (SAR) Trends
- Amine Substituents : Bulkier, polar groups (e.g., MPZP’s bis-methoxyethyl) improve receptor binding but may limit CNS penetration. Smaller alkyl chains (e.g., sec-butyl) reduce potency .
- Halogenation : Chlorine or fluorine at the 3- or 4-position of the aryl amine enhances target affinity via halogen bonds .
- Pyrimidine Methyl Groups : 2,5-Dimethyl substitution (as in the target compound) likely stabilizes the planar conformation, aiding π-π stacking with hydrophobic pockets .
Biological Activity
N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4 |
| Molecular Weight | 437.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide |
The structure integrates a chloro-substituted aromatic ring with a pyrazolo[1,5-a]pyrimidine moiety, which contributes to its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It interacts with specific enzymes involved in critical cellular pathways, potentially disrupting their function. This mechanism is particularly relevant in cancer therapy, where inhibiting enzymes can lead to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antibacterial and antibiofilm activities. The compound's ability to inhibit quorum sensing in bacteria suggests a promising avenue for treating infections .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
-
Anticancer Activity :
- A study reported that compounds similar to this one showed cytotoxic effects on various cancer cell lines (e.g., MCF7 and NCI-H460), with IC50 values indicating effective growth inhibition .
- Another investigation highlighted the compound's potential to induce apoptosis in specific cancer cell types through targeted enzyme inhibition .
- Antimicrobial Properties :
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 0.01 |
| Compound B | Antibacterial | 12.50 |
| Compound C | Enzyme Inhibition | 0.16 |
These comparisons highlight the varying degrees of potency among related compounds and underscore the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
